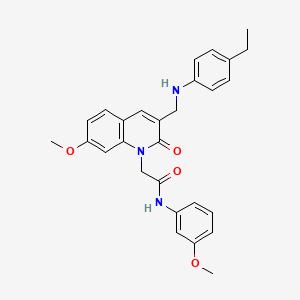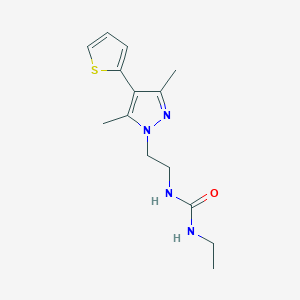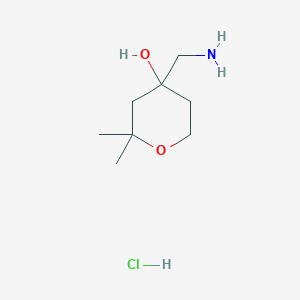![molecular formula C24H23N3O5S B2556817 ethyl 3-carbamoyl-2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921117-63-7](/img/structure/B2556817.png)
ethyl 3-carbamoyl-2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thieno[2,3-c]pyridine core, which is a bicyclic structure composed of a thiophene ring fused with a pyridine ring. The molecule also has carbamoyl, benzamido, and carboxylate functional groups, which could potentially contribute to its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The thieno[2,3-c]pyridine core would likely contribute to the compound’s aromaticity and stability. The presence of multiple functional groups would likely result in a highly polar molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its various functional groups. For example, the carbamoyl and carboxylate groups could potentially undergo hydrolysis, while the benzamido group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would likely be affected by its polarity, and its melting and boiling points would be influenced by the strength of intermolecular forces .Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Ethyl 3-carbamoyl-2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is involved in the synthesis of complex heterocyclic compounds. For example, it can act as a synthon in [4 + 2] annulation reactions with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields. This reaction is catalyzed by organic phosphine, showcasing the compound's versatility in organic synthesis and heterocyclic chemistry (Zhu, Lan, & Kwon, 2003).
Coordination Polymers and Fluorescence Sensing
This compound also finds applications in the synthesis of coordination polymers with potential utility in fluorescence sensing of nitroaromatics. These polymers are constructed from flexible carboxylate linkers and pyridyl co-linkers, forming structures that can selectively sense nitroaromatic compounds like 2,4,6-trinitrophenol (TNP), indicating its potential as a luminescent sensor material (Gupta, Tomar, & Bharadwaj, 2017).
Novel Heterocyclic Systems
Further research demonstrates its utility in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4,5]thieno[3′,2′:4,5]pyrimido[l,6-a]benzimidazoles, and related fused systems. These synthesized compounds serve as synthons for a variety of other pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, as well as related fused polyheterocyclic systems, highlighting the compound's role in expanding the scope of heterocyclic chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antioxidant Activity
Additionally, derivatives of this compound have been studied for their antioxidant activity. The synthesis and characterization of such derivatives, followed by their evaluation as antioxidants, suggest their potential therapeutic applications, especially in combating oxidative stress-related diseases (Zaki et al., 2017).
Future Directions
properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(3-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-2-31-24(30)27-12-11-18-19(14-27)33-23(20(18)21(25)28)26-22(29)15-7-6-10-17(13-15)32-16-8-4-3-5-9-16/h3-10,13H,2,11-12,14H2,1H3,(H2,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQZARQUTKAQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-(3-methylbutyl)-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556738.png)

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2556740.png)
![6-chloro-2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2556741.png)
![5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2556742.png)




![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556753.png)

![N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B2556757.png)